2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
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Description
This compound is a derivative of arylboronic acid pinacol ester . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Drug Delivery Systems
This compound can be used to create reactive oxygen species (ROS)-responsive drug delivery systems . By modifying carriers like hyaluronic acid with phenylboronic acid pinacol esters, researchers can develop systems that release drugs in response to ROS levels, which is particularly useful in targeting diseases like cancer where ROS levels are elevated .
Suzuki–Miyaura Coupling
Phenylboronic acid pinacol esters are known to be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Protodeboronation
These compounds can undergo protodeboronation , which is a reaction where a boronate group is replaced by a hydrogen atom. This reaction is useful in organic synthesis, particularly when fine-tuning the properties of pharmaceuticals .
Solubility Enhancement
Phenylboronic acid pinacol esters have been shown to have better solubility than their parent acids in various solvents, which can be advantageous when synthesizing compounds that require specific solubility characteristics .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with findings indicating that the kinetics depend on the substituents in the aromatic ring and are influenced by pH levels. This knowledge is valuable for understanding degradation processes and stability of compounds .
Synthesis of Sulfinamide Derivatives
These esters can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate. Sulfinamides are important in medicinal chemistry for their biological activities .
properties
IUPAC Name |
2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11-9-13(10-12(2)14(11)19-8-7-18)17-20-15(3,4)16(5,6)21-17/h9-10H,8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYKYNIXFNKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682274 |
Source
|
Record name | [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | |
CAS RN |
1256359-33-7 |
Source
|
Record name | Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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